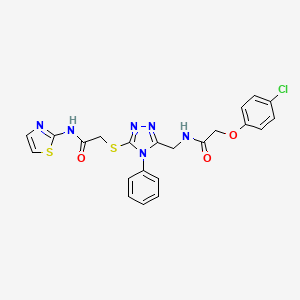

2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide

Description

The compound 2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a multifunctional heterocyclic derivative featuring:

- A 4-chlorophenoxy group linked to an acetamide backbone.

- A 1,2,4-triazole core substituted with a phenyl group at position 4 and a methylthioether side chain at position 5.

- A thioethyl bridge connecting the triazole to a thiazole ring, which is further functionalized with an oxo group and an amino moiety.

Its structural complexity likely necessitates a multistep synthesis, possibly involving nucleophilic substitution (e.g., thiol-alkylation) and cyclocondensation reactions, as seen in analogous compounds .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O3S2/c23-15-6-8-17(9-7-15)32-13-19(30)25-12-18-27-28-22(29(18)16-4-2-1-3-5-16)34-14-20(31)26-21-24-10-11-33-21/h1-11H,12-14H2,(H,25,30)(H,24,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJDBRSDDLDECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a complex organic molecule featuring a combination of phenoxy, thiazole, and triazole moieties. These structural components suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound can be broken down into three significant parts:

- Chlorophenoxy Group : Known for its role in enhancing biological activity through increased lipophilicity.

- Thiazole Moiety : Associated with various pharmacological effects including anticancer and antimicrobial properties.

- Triazole Ring : Recognized for its diverse biological activities, particularly as an antifungal and anticancer agent.

Anticancer Activity

Research has indicated that compounds containing thiazole and triazole rings often exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to induce apoptosis in cancer cell lines through various mechanisms including inhibition of cell proliferation and induction of cell cycle arrest .

A study focusing on related thiazole compounds demonstrated that certain derivatives exhibited IC50 values as low as 1.61 µg/mL against cancer cell lines, indicating strong cytotoxic activity . The presence of the triazole moiety in similar compounds has also been linked to enhanced anticancer activity through the inhibition of specific kinases involved in cancer progression .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies showing that thiazole and triazole derivatives possess broad-spectrum antimicrobial effects. For example, a series of triazole-based compounds were evaluated for their antibacterial properties, with some exhibiting significant activity against various bacterial strains .

The incorporation of the chlorophenoxy group may further enhance the compound's ability to penetrate bacterial membranes, thus improving its efficacy against pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Chlorophenoxy Group : Enhances solubility and permeability.

- Thiazole and Triazole Rings : Essential for anticancer and antimicrobial activities due to their ability to interact with biological targets such as enzymes and receptors.

Research indicates that modifications to these groups can lead to variations in potency, underscoring the importance of SAR studies in drug development .

Case Studies

- Anticancer Efficacy : A study on thiazole derivatives showed that compounds with similar structural features demonstrated effective cytotoxicity against HeLa cells, indicating potential therapeutic applications for cervical cancer treatment .

- Antimicrobial Testing : In another study, triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

Structure-Activity Relationships (SAR)

Triazole-Thioether Linkage : The thioether group in the target compound and analogues (e.g., ) may enhance metabolic stability and binding affinity through sulfur-mediated hydrophobic interactions.

Thiazole vs. Thiadiazole : Replacement of thiazole with thiadiazole (e.g., in ) reduces aromatic π-stacking but increases electrophilicity, impacting target selectivity .

Phenyl vs. Sulfamoylphenyl : Sulfamoyl groups (e.g., in ) confer hydrogen-bonding capacity, critical for enzyme inhibition, whereas phenyl groups prioritize lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.